2-[(2-Furylmethyl)amino]-5-nitrobenzonitrile
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Overview
Description
2-[(2-Furylmethyl)amino]-5-nitrobenzonitrile is a chemical compound with the molecular formula C12H9N3O3 and a molecular weight of 243.22 . It is primarily used in proteomics research and is known for its unique structure, which includes a furan ring, an amino group, and a nitrobenzonitrile moiety .
Preparation Methods
The synthesis of 2-[(2-Furylmethyl)amino]-5-nitrobenzonitrile typically involves the reaction of 2-furylmethylamine with 5-nitrobenzonitrile under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound .
Chemical Reactions Analysis
2-[(2-Furylmethyl)amino]-5-nitrobenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 2-[(2-Furylmethyl)amino]-5-aminobenzonitrile.
Common reagents used in these reactions include hydrogen gas for reduction, nitric acid for oxidation, and various halogenating agents for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(2-Furylmethyl)amino]-5-nitrobenzonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-[(2-Furylmethyl)amino]-5-nitrobenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action depend on the specific application and target .
Comparison with Similar Compounds
2-[(2-Furylmethyl)amino]-5-nitrobenzonitrile can be compared with other similar compounds, such as:
2-[(2-Furylmethyl)amino]-5-aminobenzonitrile: This compound is similar but has an amino group instead of a nitro group.
2-[(2-Furylmethyl)amino]-4-nitrobenzonitrile: This compound has a nitro group at a different position on the benzene ring.
2-[(2-Furylmethyl)amino]-5-nitrobenzamide: This compound has an amide group instead of a nitrile group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
2-(furan-2-ylmethylamino)-5-nitrobenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O3/c13-7-9-6-10(15(16)17)3-4-12(9)14-8-11-2-1-5-18-11/h1-6,14H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWQOVKBNYCXJHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC2=C(C=C(C=C2)[N+](=O)[O-])C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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